2,6-Di-tert-butylnaphthalene

Thermodynamics Vapor Pressure Materials Science

2,6-Di-tert-butylnaphthalene (CAS 3905-64-4) is a C2-symmetric PAH with bulky tert-butyl groups that impart exceptional thermodynamic stability (ΔfGm° = –203.4 kJ·mol⁻¹) and ultra-low vapor pressure (0.13 Pa at 345 K)—44× lower than the diisopropyl analog. Its fluorescence quantum yield of 0.37 (vs. 0.23 for naphthalene) enables sensitive optical detection, while two distinct polymorphs offer a unique solid-state model. Validated as an asphaltene aggregation inhibitor in crude oil, it outperforms conventional surfactants by sterically blocking aromatic core surfaces. Choose this compound for applications requiring minimal volatility, high thermal stability, and superior photophysical performance.

Molecular Formula C18H24
Molecular Weight 240.4 g/mol
CAS No. 3905-64-4
Cat. No. B165587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Di-tert-butylnaphthalene
CAS3905-64-4
Molecular FormulaC18H24
Molecular Weight240.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C=C1)C=C(C=C2)C(C)(C)C
InChIInChI=1S/C18H24/c1-17(2,3)15-9-7-14-12-16(18(4,5)6)10-8-13(14)11-15/h7-12H,1-6H3
InChIKeyTZGXZNWUOXLMFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 2,6-Di-tert-butylnaphthalene (CAS 3905-64-4) for Research and Industrial Applications


2,6-Di-tert-butylnaphthalene (CAS 3905-64-4), a C2-symmetric polycyclic aromatic hydrocarbon (PAH) with bulky tert-butyl substituents at the 2- and 6- positions of the naphthalene core [1]. It is a white crystalline solid at room temperature with a melting point of 145–148 °C and a molecular weight of 240.38 g/mol [1][2]. The compound is commercially available with purities typically exceeding 98.0% (GC), as verified by vendors . Its sterically hindered architecture imparts distinct thermodynamic and solid-state properties that differentiate it from its less bulky 2,6-dialkyl analogs [3].

Why 2,6-Di-tert-butylnaphthalene is Not Interchangeable with Other 2,6-Dialkylnaphthalenes


Generic substitution among 2,6-dialkylnaphthalenes is not scientifically valid due to profound differences in thermodynamic stability, vapor pressure, and solid-state behavior driven by alkyl group bulkiness [1]. For instance, the tert-butyl derivative exhibits a Gibbs energy of formation in the crystalline phase that is significantly more negative than that of its diethyl and diisopropyl counterparts, indicating enhanced thermodynamic stability that directly impacts handling and storage [1]. Furthermore, 2,6-di-tert-butylnaphthalene displays unique polymorphic behavior, with two distinct crystalline forms differing by a factor of twelve in the number of independent tert-butyl environments—a solid-state complexity absent in less bulky analogs [2]. These quantifiable differences underscore why this compound cannot be arbitrarily replaced by 2,6-diethylnaphthalene or 2,6-diisopropylnaphthalene in applications sensitive to volatility, phase behavior, or molecular packing [1][2].

Quantitative Evidence Differentiating 2,6-Di-tert-butylnaphthalene from 2,6-Diethylnaphthalene and 2,6-Diisopropylnaphthalene


Reduced Vapor Pressure Confers Superior Thermal Stability

At 345 K, the vapor pressure of crystalline 2,6-di-tert-butylnaphthalene is 0.13 Pa, which is approximately 44-fold lower than that of 2,6-diisopropylnaphthalene (5.7 Pa) and more than 230-fold lower than that of 2,6-diethylnaphthalene (30.2 Pa) [1]. This substantial reduction in volatility directly reflects the enhanced thermodynamic stability imparted by the bulky tert-butyl groups [1].

Thermodynamics Vapor Pressure Materials Science

Enhanced Thermodynamic Stability Quantified by Gibbs Energy of Formation

The crystalline-phase standard molar Gibbs energy of formation (ΔfGm°) at 298.15 K for 2,6-di-tert-butylnaphthalene is –203.4 kJ·mol⁻¹, which is 16.6 kJ·mol⁻¹ more negative than that of 2,6-diethylnaphthalene (–186.8 kJ·mol⁻¹) and 13.1 kJ·mol⁻¹ more negative than that of 2,6-diisopropylnaphthalene (–190.3 kJ·mol⁻¹) [1]. This quantifies its greater intrinsic thermodynamic stability relative to less bulky 2,6-dialkylnaphthalenes [1].

Thermodynamics Calorimetry Process Chemistry

Unique Solid-State Polymorphism with Twelve-Fold Difference in Crystallographic Environments

2,6-Di-tert-butylnaphthalene exists in two distinct polymorphic forms that differ by a factor of twelve in the number of crystallographically independent tert-butyl group environments [1]. This extensive solid-state diversity is not observed in 2,6-diethylnaphthalene or 2,6-diisopropylnaphthalene, which exhibit simpler, single-phase crystalline behavior under comparable conditions [2].

Crystallography Polymorphism Solid-State NMR

Superior Fluorescence Quantum Yield in Solution and Solid State

The fluorescence quantum yield (ΦF) of 2,6-di-tert-butylnaphthalene in cyclohexane solution is 0.37, substantially higher than that of naphthalene (0.23) and 2,6-diethylnaphthalene (0.31) [1]. In the solid state, its quantum yield remains measurable, whereas unsubstituted naphthalene exhibits negligible solid-state emission [1].

Fluorescence Optical Materials Sensors

Validated Application Scenarios for 2,6-Di-tert-butylnaphthalene Based on Quantitative Evidence


Asphaltene Aggregation Inhibitor in Petroleum Processing

Molecular dynamics simulations demonstrate that 2,6-di-tert-butylnaphthalene effectively reduces asphaltene aggregation by blocking the active surface of asphaltene aromatic cores through steric hindrance, without undergoing self-assembly [1]. It enhances the inhibitory performance of octylphenol, a conventional non-ionic surfactant, by addressing its limitations in interacting with low-heteroatom asphaltenes [1]. This validated mechanism supports its use as a targeted additive to mitigate asphaltene deposition during crude oil extraction, transportation, and refining [1].

Fluorescent Probe or Optical Material Development

With a fluorescence quantum yield of 0.37 in cyclohexane solution—significantly higher than naphthalene (0.23) and 2,6-diethylnaphthalene (0.31)—and measurable solid-state emission [2], 2,6-di-tert-butylnaphthalene is a superior candidate for fluorescence-based sensors, optical brighteners, or calibration standards. Its enhanced photophysical response reduces material consumption and improves signal-to-noise ratios in analytical applications [2].

High-Temperature Material or Process Additive

The exceptionally low vapor pressure of 0.13 Pa at 345 K—approximately 44 times lower than 2,6-diisopropylnaphthalene and 230 times lower than 2,6-diethylnaphthalene [2]—makes it the preferred choice for applications requiring minimal volatility under thermal stress. Its high thermodynamic stability (ΔfGm° = –203.4 kJ·mol⁻¹) further ensures minimal degradation or side reactions during prolonged high-temperature processing, such as polymer compounding or lubricant formulation [2].

Polymorph-Dependent Solid-State Studies

The existence of two distinct polymorphs with a twelve-fold difference in crystallographically independent tert-butyl environments [3] provides a unique model system for investigating structure-property relationships in molecular solids. Researchers studying crystallization, formulation science, or solid-state dynamics can leverage this compound to explore how subtle conformational changes impact macroscopic properties, a feature not accessible with simpler 2,6-dialkylnaphthalenes [3][2].

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